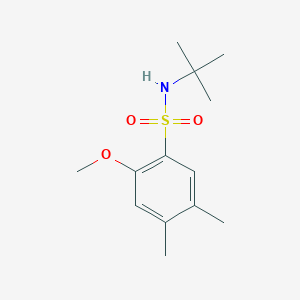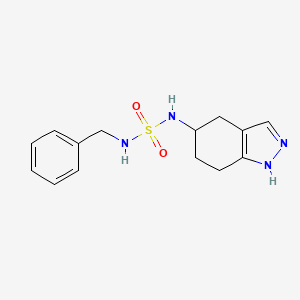
N-(2-chloro-5-phenoxyphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-5-phenoxyphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine, commonly known as Clopyralid, is a selective herbicide that is widely used in agriculture. It belongs to the pyridine carboxylic acid family of herbicides and is known for its effective control of broadleaf weeds in crops such as corn, wheat, and soybeans. Clopyralid is a synthetic compound that was first discovered in the 1970s and has since become an important tool for weed management in agriculture.
Mécanisme D'action
Clopyralid works by disrupting the growth and development of broadleaf weeds. It does this by inhibiting the production of auxins, which are hormones that regulate plant growth. Without proper auxin production, the weeds are unable to grow and eventually die off. Clopyralid is a selective herbicide, which means that it only affects broadleaf weeds and does not harm grasses or other crops.
Biochemical and Physiological Effects:
Clopyralid has been shown to have minimal impact on non-target organisms such as insects and mammals. This is because the herbicide only affects plants that produce auxins, which are not present in these organisms. However, Clopyralid can be harmful to aquatic organisms if it enters waterways through runoff or leaching.
Avantages Et Limitations Des Expériences En Laboratoire
Clopyralid is a useful tool for studying the effects of herbicides on plant growth and development. Its selective nature allows researchers to study the impact of herbicides on broadleaf weeds without affecting other plant species. However, the use of Clopyralid in lab experiments can be limited by its high cost and potential for environmental contamination.
Orientations Futures
There are several areas of future research for Clopyralid. One area of interest is the development of new formulations that are more effective and environmentally friendly. Another area of research is the study of the long-term effects of Clopyralid on soil health and microbial communities. Additionally, there is a need for further research on the potential risks of Clopyralid contamination in groundwater and surface water.
Méthodes De Synthèse
Clopyralid is synthesized through a multi-step process that involves the reaction of 2-chloro-5-nitrophenol with phosgene to form 2-chloro-5-chlorocarbonylphenol. This intermediate is then reacted with phenoxyacetic acid to form the desired product, Clopyralid. The synthesis of Clopyralid is a complex process that requires careful attention to detail and strict adherence to safety protocols.
Applications De Recherche Scientifique
Clopyralid has been extensively studied for its use as a herbicide in agricultural settings. The scientific research on Clopyralid has focused on its effectiveness in controlling broadleaf weeds and its impact on crop yields. Studies have also been conducted to evaluate the environmental impact of Clopyralid and its potential for groundwater contamination.
Propriétés
IUPAC Name |
1-(2-chloro-5-phenoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O/c1-12-10-13(2)23-19(22-12)25-18(21)24-17-11-15(8-9-16(17)20)26-14-6-4-3-5-7-14/h3-11H,1-2H3,(H3,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAQSUDGMIDDPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=C(C=CC(=C2)OC3=CC=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=C(C=CC(=C2)OC3=CC=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-1'-[(3-isopropylisoxazol-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5428041.png)

![N-(2-imidazo[1,2-a]pyridin-3-ylethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5428069.png)

![2-(3-methylphenyl)-3-{4-[(5-nitro-2-pyridinyl)oxy]phenyl}acrylonitrile](/img/structure/B5428097.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B5428114.png)
![6-(1-benzofuran-2-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5428116.png)

![4-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5428127.png)
![5-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-2(1H)-pyridinone](/img/structure/B5428128.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5428133.png)
![5-methyl-2-[2-(2-nitrophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5428135.png)
![7-(3-hydroxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5428142.png)